Deuterium Incorporation Specificity: ≥99% d1–d3 Forms with ≤1% d0 Contamination
MBDB-d3 (hydrochloride) from Cayman Chemical is specified at ≥99% deuterated forms (d1–d3) with ≤1% residual non-deuterated (d0) species . In contrast, the non-deuterated MBDB (hydrochloride) reference standard (Cayman #14218) carries a purity specification of ≥95% and, by definition, contains zero deuterium incorporation . The ≤1% d0 content in MBDB-d3 ensures that the internal standard contributes negligible signal to the unlabeled analyte channel at the lower limit of quantification (LLOQ). The Terran Biosciences patent WO/2023/0150965 defines minimum isotopic enrichment thresholds of 52.5–99.5% deuterium for therapeutic MBDB isotopologues, establishing that commercially available MBDB-d3 meets the uppermost enrichment tier [1].
| Evidence Dimension | Isotopic purity (deuterated forms d1–d3) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1–d3); ≤1% d0 |
| Comparator Or Baseline | Non-deuterated MBDB HCl: purity ≥95%, 0% deuterium; Terran patent minimum enrichment: 52.5%–99.5% |
| Quantified Difference | ≥99% vs 0% deuterium incorporation; meets highest patent enrichment tier |
| Conditions | Batch-specific Certificate of Analysis; GC-MS and LC-MS purity determinations |
Why This Matters
Low d0 contamination (<1%) prevents cross-talk interference at the analyte SRM channel, preserving quantitative accuracy at trace concentrations.
- [1] Duncton, M., Clark, S. (Terran Biosciences, Inc.). Isotopically Enriched N-Methyl-1,3-Benzodioxolylbutanamine (MBDB) and Stereoisomers Thereof. PCT Publication WO/2023/0150965, 2023. View Source
